molecular formula C20H21ClN2 B10977358 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-methylbutyl)-1H-benzimidazole

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-methylbutyl)-1H-benzimidazole

Cat. No.: B10977358
M. Wt: 324.8 g/mol
InChI Key: CNMSSPQINIOJFZ-FMIVXFBMSA-N
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Description

2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-ISOPENTYL-1H-1,3-BENZIMIDAZOLE is a synthetic organic compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-ISOPENTYL-1H-1,3-BENZIMIDAZOLE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the chlorophenyl group is coupled with a halogenated benzimidazole intermediate in the presence of a palladium catalyst.

    Addition of the Isopentyl Chain: The isopentyl chain can be introduced through alkylation reactions, where the benzimidazole core is treated with an isopentyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group or the benzimidazole core, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group or the benzimidazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to benzimidazole N-oxides, while reduction can yield chlorophenyl-substituted benzimidazoles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: It can be explored for its potential therapeutic effects in treating various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-ISOPENTYL-1H-1,3-BENZIMIDAZOLE depends on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of various biochemical pathways. For example, they may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Indole derivatives share a similar heterocyclic structure and exhibit diverse biological activities.

    Benzimidazole Derivatives: Other benzimidazole derivatives, such as albendazole and mebendazole, are well-known for their antiparasitic properties.

Uniqueness

2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-ISOPENTYL-1H-1,3-BENZIMIDAZOLE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C20H21ClN2

Molecular Weight

324.8 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-methylbutyl)benzimidazole

InChI

InChI=1S/C20H21ClN2/c1-15(2)13-14-23-19-6-4-3-5-18(19)22-20(23)12-9-16-7-10-17(21)11-8-16/h3-12,15H,13-14H2,1-2H3/b12-9+

InChI Key

CNMSSPQINIOJFZ-FMIVXFBMSA-N

Isomeric SMILES

CC(C)CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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